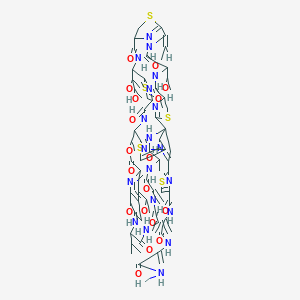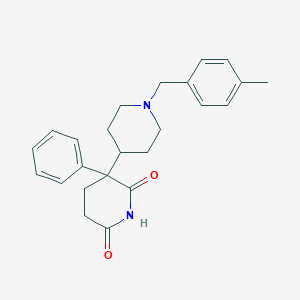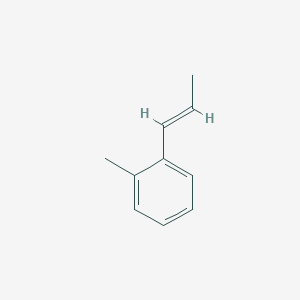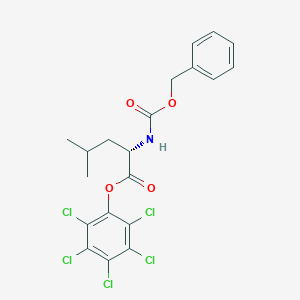
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, also known as PCMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCMPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to inhibit the activity of various receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of NMDA receptor activity, and the induction of apoptosis in cancer cells. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
実験室実験の利点と制限
One advantage of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is its potential toxicity, which can pose a risk to researchers and lab animals.
将来の方向性
There are many potential future directions for research on (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, including the development of new synthetic methods for its production, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a pesticide and environmental remediation agent. Additionally, further studies are needed to better understand the mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate and its effects on various biochemical and physiological processes.
合成法
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be synthesized using a variety of methods, including the reaction of pentachlorophenol with (S)-4-methyl-2-aminopentanoic acid, followed by the reaction of the resulting product with phenyl chloroformate. The yield of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be improved by using a solvent such as dimethylformamide.
科学的研究の応用
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and environmental science. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been used as a reagent in the synthesis of various compounds, including peptides and amino acid derivatives. In medicinal chemistry, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In environmental science, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been studied for its potential use as a pesticide and as a means of controlling the spread of invasive species.
特性
CAS番号 |
13758-71-9 |
|---|---|
製品名 |
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
分子式 |
C20H18Cl5NO4 |
分子量 |
513.6 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-10(2)8-12(26-20(28)29-9-11-6-4-3-5-7-11)19(27)30-18-16(24)14(22)13(21)15(23)17(18)25/h3-7,10,12H,8-9H2,1-2H3,(H,26,28)/t12-/m0/s1 |
InChIキー |
DUVOGIPTFGZNRR-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
同義語 |
N-[(Benzyloxy)carbonyl]-L-leucine pentachlorophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






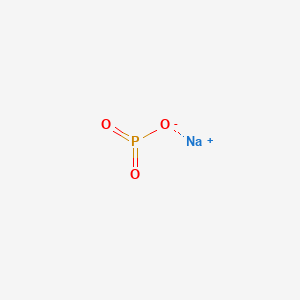
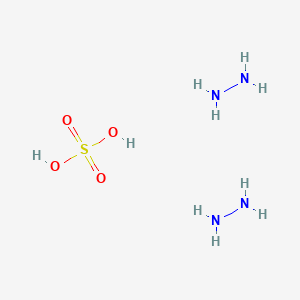
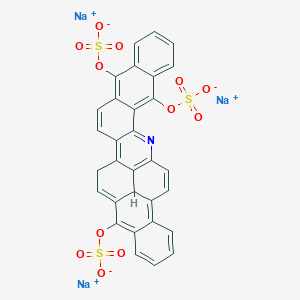
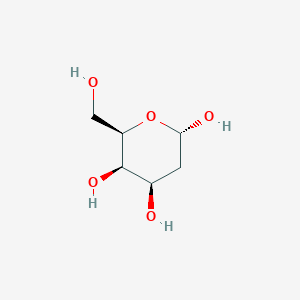

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
